molecular formula C19H28F2N4O B15120822 3-Tert-butyl-6-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridazine

3-Tert-butyl-6-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridazine

Cat. No.: B15120822
M. Wt: 366.4 g/mol
InChI Key: ZWGNPTPPJWJODC-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with tert-butyl and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridazine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-tert-butylpyridazine with 4-(4,4-difluoropiperidine-1-carbonyl)piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases to generate nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-Tert-butyl-6-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridazine involves its interaction with specific molecular targets. The piperidine and pyridazine rings allow the compound to bind to enzymes or receptors, modulating their activity. The difluoropiperidine moiety enhances the compound’s stability and bioavailability, making it a potent candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4,4-difluoropiperidine-1-carboxylate
  • tert-Butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate
  • tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate

Uniqueness

3-Tert-butyl-6-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridazine stands out due to its combination of a pyridazine ring with a difluoropiperidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the tert-butyl group further enhances its stability and lipophilicity, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H28F2N4O

Molecular Weight

366.4 g/mol

IUPAC Name

[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C19H28F2N4O/c1-18(2,3)15-4-5-16(23-22-15)24-10-6-14(7-11-24)17(26)25-12-8-19(20,21)9-13-25/h4-5,14H,6-13H2,1-3H3

InChI Key

ZWGNPTPPJWJODC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F

Origin of Product

United States

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